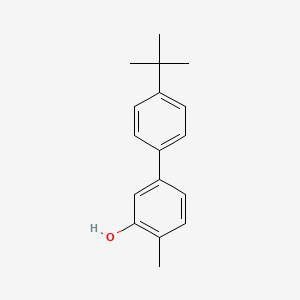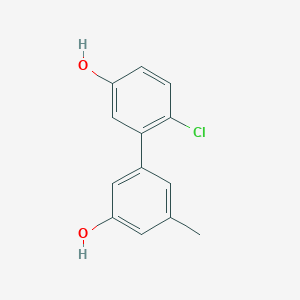
5-(2-Chloro-5-hydroxyphenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-hydroxyphenyl)-3-methylphenol, 95% (5-CHMP, 95%) is a phenolic compound that is used in various scientific research applications. It is a white solid with a melting point of 80 °C, and is soluble in polar organic solvents such as ethanol, methanol, and acetone. 5-CHMP, 95% is a versatile compound and has a wide range of uses in research, including as a reagent, a catalyst, a dye, and an inhibitor. It is also used in the synthesis of pharmaceuticals, cosmetics, and other chemicals.
科学的研究の応用
5-CHMP, 95% is a versatile compound and has a wide range of uses in scientific research. It is used in the synthesis of pharmaceuticals, cosmetics, and other chemicals, and is also used as a reagent, a catalyst, a dye, and an inhibitor. It has been used in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. Additionally, it is used in the synthesis of polymers, and has been used as a catalyst in the synthesis of polyurethanes. Furthermore, it has been used in the synthesis of surfactants, and has been used as an inhibitor in the synthesis of polymers.
作用機序
5-CHMP, 95% is believed to act as an inhibitor of the enzyme tyrosinase. Tyrosinase is an enzyme that catalyzes the oxidation of phenols and other compounds, and is involved in the production of melanin. 5-CHMP, 95% is thought to act by binding to the active site of the enzyme, thus preventing it from catalyzing the oxidation of phenols. This inhibition of tyrosinase has been shown to reduce the production of melanin, thus making it a potential therapeutic agent for the treatment of hyperpigmentation.
Biochemical and Physiological Effects
5-CHMP, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of tyrosinase, thus reducing the production of melanin. Additionally, it has been shown to have antioxidant properties, and to reduce the production of reactive oxygen species. Furthermore, it has been shown to inhibit the growth of several types of bacteria, and to reduce inflammation.
実験室実験の利点と制限
The main advantage of using 5-CHMP, 95% in laboratory experiments is its versatility. It can be used in a variety of different applications, including as a reagent, a catalyst, a dye, and an inhibitor. Additionally, it is relatively easy to synthesize, and is stable in a variety of solvents. However, there are some limitations to using 5-CHMP, 95% in laboratory experiments. It is relatively expensive, and its solubility in water is limited. Furthermore, it is not readily available in large quantities.
将来の方向性
There are a number of potential future directions for research into 5-CHMP, 95%. One possibility is to explore its potential use as an antimicrobial agent. Additionally, further research could be done to investigate its potential use as an antioxidant, and to explore its potential use as an anti-inflammatory agent. Another potential area of research is to explore its potential use as a therapeutic agent for the treatment of hyperpigmentation. Finally, further research could be done to explore its potential use in the synthesis of other organic compounds.
合成法
The synthesis of 5-CHMP, 95% involves the reaction of 2-chloro-5-hydroxyphenyl acetic acid with 3-methylphenol. The reaction is carried out in the presence of a basic catalyst, such as sodium hydroxide, and proceeds in two steps. In the first step, the 2-chloro-5-hydroxyphenyl acetic acid reacts with the 3-methylphenol to form an intermediate product. In the second step, the intermediate product is then reacted with sodium hydroxide to form the desired 5-CHMP, 95%.
特性
IUPAC Name |
4-chloro-3-(3-hydroxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-4-9(6-11(16)5-8)12-7-10(15)2-3-13(12)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOAWZKEPYZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683876 |
Source


|
| Record name | 6'-Chloro-5-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-07-6 |
Source


|
| Record name | 6'-Chloro-5-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


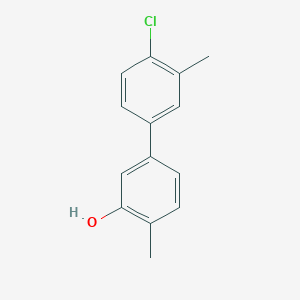
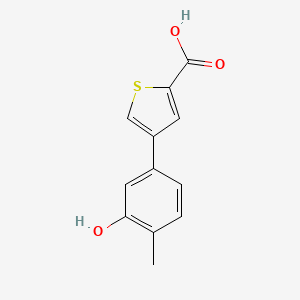

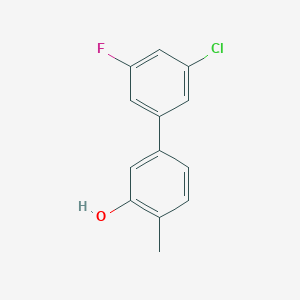
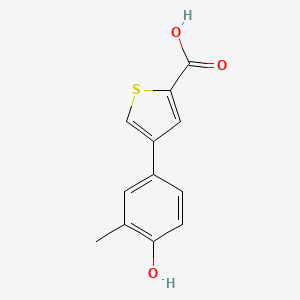
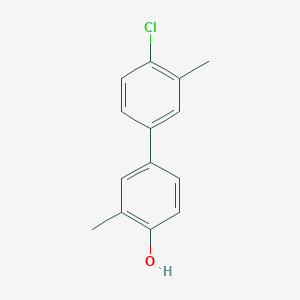
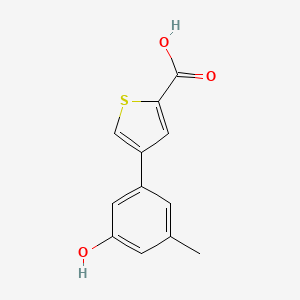
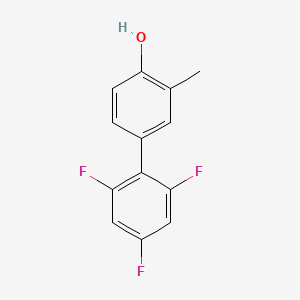
![4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%](/img/structure/B6371752.png)

![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)

